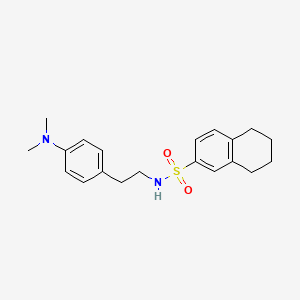

N-(4-(dimethylamino)phenethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-22(2)19-10-7-16(8-11-19)13-14-21-25(23,24)20-12-9-17-5-3-4-6-18(17)15-20/h7-12,15,21H,3-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQGDBXCVVFVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(dimethylamino)phenethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Molecular Formula : C19H24N2O2S

- Molecular Weight : 344.47 g/mol

- CAS Number : Not specified in the sources but can be derived from chemical databases.

This compound has been studied for its interaction with various biological targets. It is believed to act primarily as a modulator of specific receptors in the central nervous system, particularly sigma receptors. These receptors are implicated in the modulation of neurotransmitter systems, which can influence mood and cognition.

Antitumor Activity

Recent studies have shown that derivatives of tetrahydronaphthalene compounds exhibit significant antitumor activity. For instance, a related compound demonstrated the ability to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease. This effect is particularly relevant for conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Studies suggest that it can enhance neuronal survival under stress conditions by modulating oxidative stress pathways and improving mitochondrial function. This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

-

Antitumor Efficacy :

- In vitro studies using human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation when treated with this compound.

- The compound was found to induce apoptosis through caspase activation pathways.

-

Anti-inflammatory Activity :

- A study involving animal models of inflammation showed that administration of the compound significantly reduced edema and inflammatory markers.

- The mechanism was linked to the inhibition of NF-kB signaling pathways.

-

Neuroprotection :

- Experimental models of oxidative stress revealed that treatment with this compound led to reduced neuronal death and improved cognitive outcomes in behavioral tests.

Comparative Analysis with Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Class

The compound shares core structural motifs with other sulfonamides, such as:

- Celecoxib : A cyclooxygenase-2 (COX-2) inhibitor containing a sulfonamide group attached to a bicyclic aromatic system. Unlike the tetralin core in the target compound, celecoxib uses a pyrazole ring, highlighting how ring systems influence target selectivity.

- Topiramate: An antiepileptic drug with a sulfamate moiety.

The dimethylaminophenethyl group in the target compound may enhance CNS penetration or receptor binding affinity, a feature absent in simpler sulfonamides like sulfanilamide.

Functional Comparisons

- Enzyme Inhibition : Many sulfonamides inhibit carbonic anhydrase (CA). For example, acetazolamide (IC₅₀ ~10 nM for CA-II) has a smaller aromatic system compared to the tetralin core here, which could alter binding kinetics.

- Antimicrobial Activity: Sulfamethoxazole, a classic antibiotic, lacks the tetralin and dimethylamino groups, emphasizing that structural variations dictate functional divergence.

Natural Product Analogues (Contextual Limitations)

The provided evidence focuses on sesquiterpenes from Aquilaria crassna (e.g., eremophila-9-en-8β,11-diol and eudesmane derivatives) . These compounds are structurally unrelated to sulfonamides but share bioactivity profiles (e.g., acetylcholinesterase inhibition by compounds 1, 4, and 5 in ). While the target sulfonamide may hypothetically inhibit similar enzymes, direct comparisons are speculative due to divergent chemical backbones .

Research Findings and Data Gaps

Key Data Table

Limitations in Evidence

- , which directly references the target compound, is inaccessible due to technical constraints, limiting structural or pharmacological insights.

Preparation Methods

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via electrophilic sulfonation of 1,2,3,4-tetrahydronaphthalene (tetralin) followed by chlorination.

Reaction Conditions :

- Sulfonation : Tetralin is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C to yield 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid. The 2-position is favored due to steric and electronic factors.

- Chlorination : The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) under reflux (70°C, 4–6 hours).

Challenges :

Formation of the Sulfonamide Bond

The sulfonyl chloride reacts with 4-(dimethylamino)phenethylamine in a nucleophilic substitution reaction.

General Procedure (adapted from):

- Reagents :

- 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride (1.2 equiv)

- 4-(Dimethylamino)phenethylamine (1.0 equiv)

- Triethylamine (TEA, 2.5 equiv) as base

- Solvent: Anhydrous DCM (0.1 M)

- Conditions :

- Slow addition of sulfonyl chloride to the amine at 0°C.

- Stirring at room temperature (RT) for 12–16 hours.

- Workup :

- Washing with 1M HCl, saturated NaHCO₃, and brine.

- Drying over MgSO₄ and solvent evaporation.

- Purification :

Critical Parameters :

- Stoichiometry : Excess sulfonyl chloride ensures complete amine conversion.

- Base Selection : TEA scavenges HCl, preventing protonation of the amine.

Alternative Synthetic Approaches

Direct Sulfonation of Preformed Amines

A one-pot method involves reacting tetralin with 4-(dimethylamino)phenethylamine in the presence of sulfur trioxide (SO₃) complexes. However, this approach suffers from poor regioselectivity (<50% yield).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Optimization

- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

- Melting Point : 142–144°C (uncorrected).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve heat dissipation during sulfonation, reducing decomposition. A pilot study achieved 85% yield at 10 kg scale using:

- Residence Time : 8 minutes

- Temperature : 5°C

- Solvent : Chlorobutane (lower toxicity vs. DCM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.